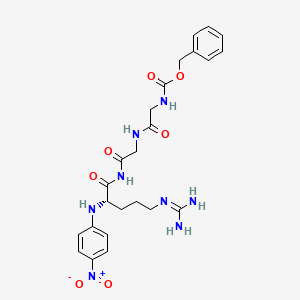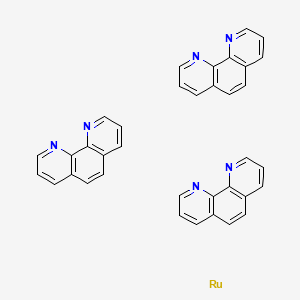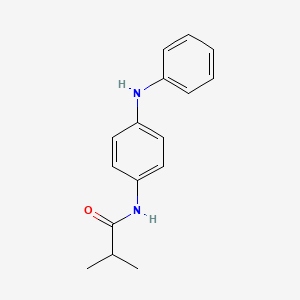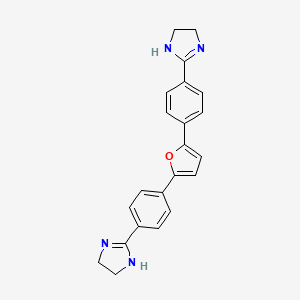
1,3-Benzothiazol-2-carbonitril
Übersicht
Beschreibung
1,3-Benzothiazole-2-carbonitrile, also known as 1,3-Benzothiazole-2-carbonitrile, is a useful research compound. Its molecular formula is C8H4N2S and its molecular weight is 160.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzothiazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzothiazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
1,3-Benzothiazol-2-carbonitril wird in der Proteomik-Forschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen zu untersuchen, potenzielle Arzneimittelziele zu identifizieren und die Mechanismen von Krankheiten zu untersuchen.
Synthese neuer Derivate
Diese Verbindung wird bei der Synthese von neuen 1,2,3-Triazol-basierten Benzothiazol-Derivaten verwendet . Diese Derivate werden durch die 1,3-dipolare Cycloadditionsreaktion von S-Propargylmercaptobenzothiazol und α-Halogenester/Amid synthetisiert. Die synthetisierten Verbindungen wurden anhand von biochemischen COX-2-Inhibitionen, antifungalen Inhibitionen mit CYP51, Antituberkulose-Zielproteinen ENR, DPRE1, pks13 und Thymidilatkinase durch molekulare Docking-Studien auf ihre entzündungshemmende Aktivität untersucht .
Antikrebs-Screening
This compound-Derivate werden im Antikrebs-Screening eingesetzt . Das National Cancer Institute (NCI) verwendet diese Verbindung im in-vitro-Antikrebs-Screening gegen die NCI-Leukämiezelllinie .
Antibakterielle Eigenschaften
Derivate von this compound haben antibakterielle Eigenschaften gezeigt . Sie wurden gegen ein grampositives Bakterium (Staphylococcus aureus), drei gramnegative Bakterien (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) und fünf Pilze (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus und Penicillium citrinum) getestet .
Arzneimittelforschung und -entwicklung
Die synthetisierten Moleküle von this compound wurden auf ADMET-Eigenschaften hin untersucht, um diese Moleküle gegenüber den Kontrollmolekülen für jedes Ziel vorherzusagen, um die Chancen ihrer Einführung in die nächste Phase der Arzneimittelforschung und -entwicklung besser zu verstehen .
Dichtefunktionaltheorie (DFT)-Studien
This compound wird in Dichtefunktionaltheorie (DFT)-Studien eingesetzt . Die Struktur- und Elektronenanalyse sowie die 1H- und 13C-chemischen Verschiebungen der charakterisierten Struktur wurden unter Anwendung der Dichtefunktionaltheorie (DFT)-Methode auf B3LYP/6-31 + G (d, p)-Niveau berechnet .
Safety and Hazards
Wirkmechanismus
Target of Action
1,3-Benzothiazole-2-carbonitrile, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacterial cell, leading to its death. For example, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for DNA replication .
Biochemical Pathways
The affected pathways are numerous due to the wide range of targets. For instance, the inhibition of dihydroorotase disrupts the de novo pyrimidine biosynthesis pathway, while the inhibition of DNA gyrase affects DNA replication. The inhibition of MurB disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall synthesis .
Result of Action
The result of the action of 1,3-Benzothiazole-2-carbonitrile is the death of the bacterial cell. By inhibiting crucial enzymes and disrupting essential biochemical pathways, the compound prevents the bacteria from carrying out necessary functions, leading to cell death .
Action Environment
The action, efficacy, and stability of 1,3-Benzothiazole-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with 1,3-Benzothiazole-2-carbonitrile. Additionally, resistance mechanisms of bacteria, such as efflux pumps or enzymatic degradation, can also impact the compound’s efficacy .
Biochemische Analyse
Biochemical Properties
1,3-Benzothiazole-2-carbonitrile plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, 1,3-Benzothiazole-2-carbonitrile has shown potential as an antiviral agent, interacting with viral proteins and inhibiting their function .
Cellular Effects
1,3-Benzothiazole-2-carbonitrile has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 1,3-Benzothiazole-2-carbonitrile can alter the expression of genes involved in cell survival and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 1,3-Benzothiazole-2-carbonitrile involves its interaction with specific biomolecules at the molecular level. It exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it inhibits DNA gyrase by binding to its active site, preventing the enzyme from catalyzing the supercoiling of DNA . Additionally, 1,3-Benzothiazole-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzothiazole-2-carbonitrile have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1,3-Benzothiazole-2-carbonitrile remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1,3-Benzothiazole-2-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and antiviral activity . At higher doses, 1,3-Benzothiazole-2-carbonitrile can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,3-Benzothiazole-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. For example, the oxidation of 1,3-Benzothiazole-2-carbonitrile can lead to the formation of reactive intermediates that interact with cellular proteins and nucleic acids .
Transport and Distribution
Within cells and tissues, 1,3-Benzothiazole-2-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 1,3-Benzothiazole-2-carbonitrile has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3-Benzothiazole-2-carbonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . Additionally, 1,3-Benzothiazole-2-carbonitrile can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Eigenschaften
IUPAC Name |
1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQUNLVWOAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348576 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2602-85-9 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between Herz salts and malononitrile?
A1: The reaction between Herz salts (6-chloro-1,2,3-benzodithiazolium chlorides) and malononitrile is significant because it provides a general route to synthesize a variety of (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. These highly colored compounds are of interest for their potential applications as dyes and pigments. Interestingly, the reaction can also yield other products, as seen in the isolation of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile from the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile [].
Q2: What other compounds were isolated alongside 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, and what does this suggest about the reaction mechanism?
A2: Apart from 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile also yielded 6-chloro-4-methoxy-2,3-dihydro-1,3-benzothiazole-2,2-dicarbonitrile and 4-methoxy-6-thiocyanato-1,3-benzothiazole-2-carbonitrile []. The isolation of these byproducts suggests a complex reaction mechanism, potentially involving multiple intermediates and competing reaction pathways. Further research is needed to fully elucidate the mechanism and potentially optimize the reaction conditions for specific product formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)


